molecular formula C15H11NO3 B1294746 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione CAS No. 24094-44-8

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione

Cat. No. B1294746
CAS RN: 24094-44-8
M. Wt: 253.25 g/mol
InChI Key: KDMWWIREEDECOR-UHFFFAOYSA-N
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Description

Anthraquinones are a type of polyketide that have a 9,10-dioxoanthracene core . They are derived from filamentous fungi and undergo enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .


Synthesis Analysis

The synthesis of anthraquinones often involves the oxidation of anthracene or its derivatives . For example, one method involves the gas-phase oxidation of anthracene in the presence of a V2O5 catalyst . Another method involves the liquid-phase oxidation of anthracene with nitric acid .


Molecular Structure Analysis

Anthraquinones have a 9,10-dioxoanthracene core . The specific structure of “1-Amino-2-(hydroxymethyl)anthracene-9,10-dione” would include an amino group at the 1 position and a hydroxymethyl group at the 2 position of the anthraquinone core.


Chemical Reactions Analysis

Anthraquinones and their derivatives can undergo a variety of chemical reactions, including methylation, oxidation, and dimerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of anthraquinones can vary widely depending on their specific structure . For example, they are generally insoluble in water but can be soluble in organic solvents .

Scientific Research Applications

Anticancer Therapeutics

Anthraquinones have been used for centuries in various therapeutic applications, particularly as anticancer agents . They inhibit cancer progression by targeting essential cellular proteins . The antitumor activities of anthraquinones include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .

Antimicrobial Activity

Anthraquinones and their derivatives have shown significant antimicrobial activities . They could be used to develop new antimicrobial agents, which are needed to combat the increasing number of drug-resistant microbial strains.

Antioxidant Activity

Anthraquinones also exhibit antioxidant activities . They can neutralize harmful free radicals in the body, which may help prevent various diseases associated with oxidative stress, such as heart disease and cancer.

Anti-inflammatory Activity

The anti-inflammatory activities of anthraquinones make them potential candidates for the development of new anti-inflammatory drugs . They could be used to treat conditions like arthritis, asthma, and inflammatory bowel disease.

Development of New Chemical Entities

Anthraquinones are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds . These new compounds could have improved pharmacological properties and fewer side effects.

Green Chemistry

Anthraquinones can be synthesized in a green and catalyst-free manner in solvent-free conditions . This makes the production process more environmentally friendly and sustainable.

Mechanism of Action

Many anthraquinones and their derivatives have shown significant biological activities, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . The specific mechanism of action would depend on the specific derivative and its biological target.

Future Directions

Research into anthraquinones and their derivatives is ongoing, with a focus on their potential therapeutic applications . This includes the development of new anthraquinone-based compounds as promising anticancer agents .

properties

IUPAC Name

1-amino-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMWWIREEDECOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178817
Record name 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione

CAS RN

24094-44-8
Record name 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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